(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
Overview
Description
“(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one” is a chemical compound with the molecular formula C21H19F6NO3 and a molecular weight of 447.37 . It is used as a key moiety in the synthesis of the NK1 receptor antagonist Aprepitant .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholinone ring attached to a benzyl group and an ether linkage to a phenyl ring substituted with two trifluoromethyl groups .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 457.4±45.0 °C and a density of 1.37 g/cm3 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Key Intermediates : This compound has been used in the synthesis of key pharmaceutical intermediates, such as aprepitant, a neurokinin-1 receptor antagonist (Zhang, 2012).
- Facilitating Drug Solubility : Research has shown its role in enhancing the solubility of neurokinin-1 receptor antagonists, making them suitable for oral and intravenous administration (Harrison et al., 2001).
- Chiral Synthesis : It has been involved in the chiral synthesis of morpholines, highlighting its utility in creating enantiomerically pure compounds for potential use in pharmaceuticals (Dave & Sasaki, 2004).
Pharmaceutical Development
- Developing Neurokinin-1 Receptor Antagonists : Its derivatives have been pivotal in developing potent, brain-penetrant neurokinin-1 receptor antagonists (Jiang et al., 2009).
- Polymorphism in Pharmaceuticals : Studies have utilized this compound to explore polymorphism in pharmaceuticals, a crucial factor in drug stability and efficacy (Skrdla et al., 2001).
- Structure-Retention Behavior Analysis : Research has investigated its structure-retention behavior, providing insights crucial for pharmaceutical processing and purity assessment (Wright et al., 2003).
Miscellaneous Applications
- Studying Mechanistic Aspects of Chiral Discrimination : It has been used to understand the mechanisms of chiral discrimination in chromatography, an essential process in enantiomer separation (Bereznitski et al., 2002).
- Exploring Novel Chemical Reactions : The compound has been involved in exploring novel chemical reactions and synthesis pathways, contributing to the broader field of organic chemistry (Jurd, 1978).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJNHLVRGUYGQ-BFUOFWGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=O)N(CCO2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436990 | |
Record name | (2R)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one | |
CAS RN |
287930-75-0 | |
Record name | (2R)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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